molecular formula C19H26N4O B7358639 1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B7358639
M. Wt: 326.4 g/mol
InChI Key: ZBFLCEBAMJCTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone, also known as BZAP, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. BZAP is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting HDAC, this compound can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and can protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone for lab experiments is its small size and simple structure, which makes it easy to synthesize and manipulate in the laboratory. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone. One area of research is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative disorders and autoimmune diseases. Another area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves several steps, including the reaction of piperidine with benzylamine to form 3-(benzylamino)piperidine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been the investigation of this compound as a potential treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-[3-(benzylamino)piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-14-18(15(2)22-21-14)11-19(24)23-10-6-9-17(13-23)20-12-16-7-4-3-5-8-16/h3-5,7-8,17,20H,6,9-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFLCEBAMJCTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)N2CCCC(C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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